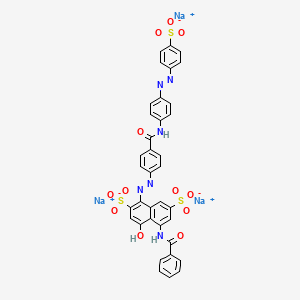
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2,7-naphthalenedisulfonic acid to form the azo compound.
Subsequent Coupling: This intermediate is further coupled with 4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-benzoylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production typically involves large-scale batch processes, where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding, leading to changes in the physical and chemical characteristics of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Black 18: Another azo dye with similar structural features.
Amaranth: A related compound used as a food dye.
Tartrazine: A widely used azo dye in the food industry.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its trisodium salt form enhances its solubility in water, making it particularly useful in aqueous applications.
Propriétés
Numéro CAS |
6949-17-3 |
|---|---|
Formule moléculaire |
C36H23N6Na3O12S3 |
Poids moléculaire |
896.8 g/mol |
Nom IUPAC |
trisodium;5-benzamido-4-hydroxy-1-[[4-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H26N6O12S3.3Na/c43-31-20-32(57(52,53)54)34(29-18-28(56(49,50)51)19-30(33(29)31)38-36(45)21-4-2-1-3-5-21)42-41-24-8-6-22(7-9-24)35(44)37-23-10-12-25(13-11-23)39-40-26-14-16-27(17-15-26)55(46,47)48;;;/h1-20,43H,(H,37,44)(H,38,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
Clé InChI |
RBVUCYNOYFOQDU-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2C(=CC(=C3N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


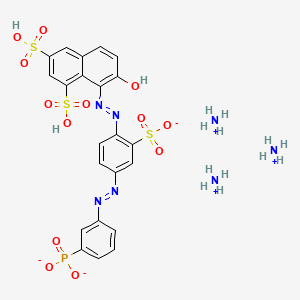


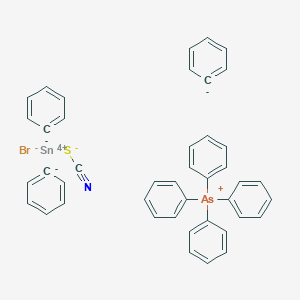


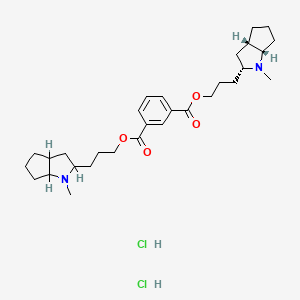
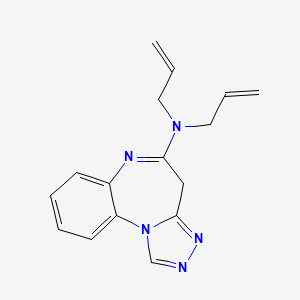
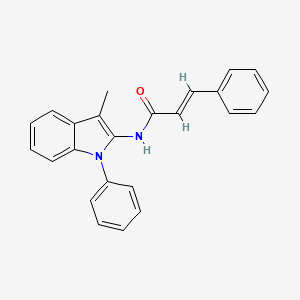
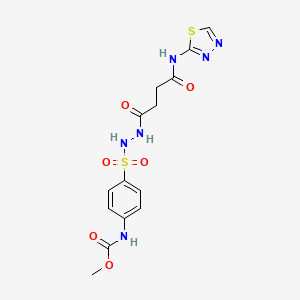

![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)


